
4-(2-Chloroethyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene groups and one amine group. This compound is characterized by the presence of a chloroethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with 2-chloroethanol or 2-chloroethyl chloride. One common method involves the reaction of 1-methylpiperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of ethyl-substituted derivatives.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-1-methylpiperidine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound can also act as an alkylating agent, causing DNA cross-linking and strand breaks, which ultimately result in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to an amine.
Melphalan: An alkylating agent with a similar chloroethyl group used in cancer treatment.
Uniqueness
4-(2-Chloroethyl)-1-methylpiperidine is unique due to its specific piperidine ring structure combined with a chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7H2,1H3 |
Clé InChI |
GEESGZXBPQEFBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



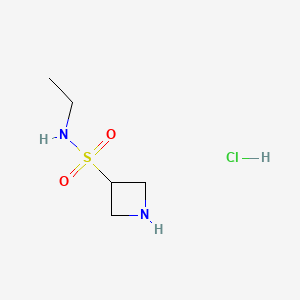
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)

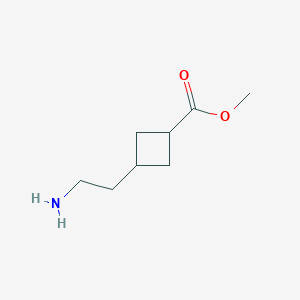

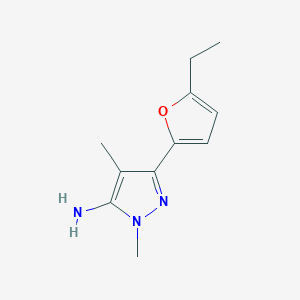
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
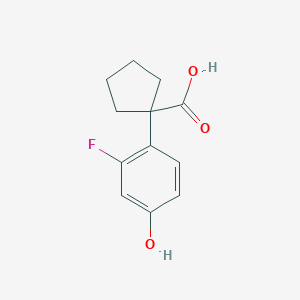

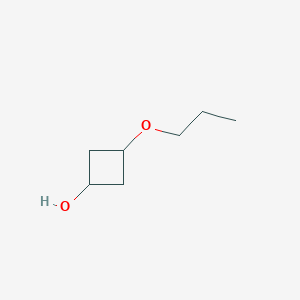
![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

